2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety linked to a pyridine-pyrrolidinone hybrid structure. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIRIFORQBCXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently modified to optimize binding affinity, solubility, or metabolic stability. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Key Observations :
Core Structure : While the target compound shares the imidazo[1,2-a]pyridine core with III and IV , compound 3f employs an imidazo[1,2-a]pyrimidine scaffold, which may confer distinct electronic properties and binding interactions.
Substituent Effects: The pyridine-pyrrolidinone group in the target compound likely enhances solubility compared to the thiazolidinone rings in III and IV .
Biological Relevance: Compounds III and IV emphasize phenyl-thiazolidinone modifications for anti-inflammatory applications, whereas the target compound’s pyrrolidinone-pyridine linkage aligns more closely with kinase inhibitor designs (e.g., ALK or JAK inhibitors).
Pharmacokinetic and Pharmacodynamic Insights
Available data on analogs suggest:
- Solubility: The pyridine-pyrrolidinone group may improve aqueous solubility compared to thiazolidinone derivatives, as seen in compound III’s lower logP values .
- Metabolic Stability : The absence of labile groups (e.g., acrylamide in 3f ) in the target compound could reduce off-target reactivity and enhance metabolic stability.
Q & A
Q. How can researchers optimize the synthetic route for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with coupling imidazo[1,2-a]pyridine precursors with functionalized pyridine derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC for carboxamide linkage .
- Heterocyclic ring construction : Employ one-pot reactions with catalysts (e.g., iodine) to form imidazo[1,2-a]pyridine cores .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (e.g., from ethanol/water) improves yield and purity .
- Yield optimization : Adjust reaction temperature (60–100°C) and stoichiometry (1.1–1.5 equiv of intermediates) to minimize side products .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C25H25N5O2: 428.2085) with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved biological activity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on interactions between the pyrrolidinone moiety and hydrophobic pockets .
- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with activity data to prioritize synthetic targets .
- Reaction path simulation : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Dose-response validation : Replicate IC50/EC50 measurements using orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
- Kinase profiling : Screen against panels of 100+ kinases to identify selective vs. polypharmacological effects .
- Transcriptomics : Analyze RNA-seq data post-treatment to map pathway activation (e.g., apoptosis, autophagy) .
Data Analysis and Reporting
Q. What key parameters should be reported in structure-activity relationship (SAR) studies?
- Methodological Answer : Tabulate data to include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
